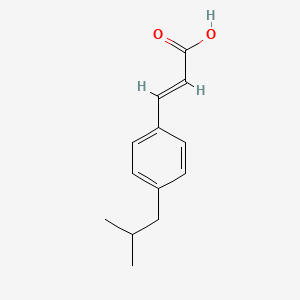

4-Isobutylcinnamic acid

描述

Historical Perspectives in Organic Synthesis Research

The synthesis of cinnamic acids has a rich history rooted in the development of fundamental organic reactions. While the exact first synthesis of 4-isobutylcinnamic acid is not prominently documented, its preparation can be understood through the lens of well-established classical reactions that have been pivotal in the synthesis of its parent compound, cinnamic acid, and its derivatives.

Two of the most significant historical methods for the synthesis of cinnamic acids are the Perkin reaction, discovered by William Henry Perkin in 1868, and the Knoevenagel condensation, first reported by Emil Knoevenagel in 1894. Current time information in Bangalore, IN.wikipedia.orgwikipedia.org

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the carboxylic acid. Current time information in Bangalore, IN.wikipedia.orgiitk.ac.in In the context of this compound, this would involve the reaction of 4-isobutylbenzaldehyde (B42465) with acetic anhydride, using sodium acetate (B1210297) as a weak base. The reaction proceeds through the formation of an enolate from acetic anhydride, which then undergoes an aldol-type condensation with the aromatic aldehyde. iitk.ac.inbyjus.com Subsequent dehydration and hydrolysis yield the α,β-unsaturated carboxylic acid. byjus.com The Perkin reaction typically requires high temperatures to proceed effectively. researchgate.net

The Knoevenagel condensation provides an alternative and often more versatile route. wikipedia.orgnumberanalytics.com This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst like pyridine (B92270) or piperidine. wikipedia.orgnumberanalytics.comrsc.org For the synthesis of this compound, 4-isobutylbenzaldehyde would be reacted with malonic acid. A variation of this reaction, the Doebner modification, utilizes pyridine as both the solvent and catalyst and often leads to simultaneous decarboxylation, directly yielding the cinnamic acid derivative. wikipedia.orgorganic-chemistry.org The Knoevenagel condensation is a cornerstone in the formation of carbon-carbon double bonds and is widely employed in the synthesis of a variety of unsaturated compounds. numberanalytics.com

These classical methods laid the groundwork for the synthesis of a vast array of substituted cinnamic acids, including this compound, and remain fundamental concepts in the field of organic synthesis.

Contemporary Significance in Chemical and Biological Sciences

The contemporary relevance of this compound stems from its role as a key intermediate in the synthesis of more complex molecules with significant applications in the pharmaceutical and materials science sectors.

In the pharmaceutical industry, this compound is a known precursor in the synthesis of Loxoprofen (B1209778) . wikipedia.org Loxoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivatives group, which also includes well-known drugs like ibuprofen (B1674241) and naproxen. wikipedia.org As a prodrug, loxoprofen is converted into its active metabolite in the body to exert its anti-inflammatory and analgesic effects by inhibiting cyclooxygenase (COX) enzymes and, consequently, the synthesis of prostaglandins (B1171923). wikipedia.orgnih.gov The synthesis of loxoprofen highlights the importance of this compound as a building block for active pharmaceutical ingredients (APIs). mdpi.comresearchgate.netrsc.org

In the field of polymer chemistry , cinnamic acid and its derivatives are valuable monomers for the creation of specialty polymers. rsc.org The presence of the carboxylic acid and the reactive double bond in this compound allows for its incorporation into various polymer backbones through different polymerization techniques. savemyexams.comspecificpolymers.com These polymers can exhibit a range of desirable properties, and the isobutyl group can influence characteristics such as solubility and thermal stability. Cinnamic acid-based polymers have found applications in areas like biodegradable materials and photo-responsive systems. mdpi.comwur.nl

Furthermore, research into the biological activities of cinnamic acid derivatives has revealed a broad spectrum of pharmacological potential, including antimicrobial, antioxidant, and anticancer properties. nih.govmdpi.comjocpr.com While specific studies on the biological effects of this compound itself are not as extensive, its derivatives are subjects of ongoing research to explore new therapeutic agents. mdpi.comnih.gov The structural modifications of the cinnamic acid scaffold, including the introduction of substituents like the isobutyl group, can significantly influence the biological efficacy of the resulting compounds. nih.gov

Methodological Approaches in this compound Research

The study of this compound involves a combination of synthetic and analytical methodologies to facilitate its preparation, purification, and structural characterization.

Synthetic Methods: Modern synthetic approaches to this compound often build upon the principles of the classical Perkin and Knoevenagel reactions, but with modifications to improve yield, purity, and reaction conditions. These can include the use of different catalysts, solvents, and reaction technologies. For instance, microwave-assisted synthesis has been explored for Perkin-type reactions to reduce reaction times. researchgate.net The Knoevenagel-Doebner condensation remains a widely used and efficient method for the stereoselective synthesis of the E-isomer of cinnamic acids.

Analytical Characterization: A suite of analytical techniques is employed to confirm the identity and purity of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of this compound. researchgate.netresearchgate.netrsc.orgmdpi.com ¹H NMR provides information on the number and connectivity of protons in the molecule, while ¹³C NMR reveals the carbon skeleton. savemyexams.comlibretexts.org The chemical shifts, splitting patterns, and integration of the signals in the NMR spectra allow for the unambiguous assignment of the structure.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern. researchgate.netlibretexts.orglibretexts.orgslideshare.net Electron impact (EI) is a common ionization technique that leads to characteristic fragmentation of cinnamic acids, often involving the loss of hydroxyl (-OH) and carboxyl (-COOH) groups. libretexts.orglibretexts.org High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. nih.gov

Chromatographic Techniques: Techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely used to assess the purity of this compound and to monitor the progress of its synthesis. libretexts.orgslideshare.net HPLC can also be used for the quantitative analysis of the compound.

The combination of these methodological approaches enables the detailed investigation of this compound, from its synthesis to its potential applications.

Data Tables

Table 1: Representative ¹H NMR Spectroscopic Data for a 4-Substituted Cinnamic Acid Derivative Note: The following data is representative and serves to illustrate the expected chemical shifts for a compound with a similar structure to this compound.

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

|---|---|---|---|

| H (alkene, α to COOH) | ~ 6.3 - 6.5 | d | ~ 16.0 |

| H (alkene, β to COOH) | ~ 7.6 - 7.8 | d | ~ 16.0 |

| Aromatic H (ortho to CH=CH) | ~ 7.4 - 7.6 | d | ~ 8.0 |

| Aromatic H (meta to CH=CH) | ~ 7.1 - 7.3 | d | ~ 8.0 |

| CH₂ (isobutyl) | ~ 2.4 - 2.6 | d | ~ 7.0 |

| CH (isobutyl) | ~ 1.8 - 2.0 | m | - |

| CH₃ (isobutyl) | ~ 0.9 - 1.0 | d | ~ 6.5 |

| COOH | ~ 12.0 - 13.0 | br s | - |

d = doublet, m = multiplet, br s = broad singlet

Table 2: Representative ¹³C NMR Spectroscopic Data for a 4-Substituted Cinnamic Acid Derivative Note: The following data is representative and serves to illustrate the expected chemical shifts for a compound with a similar structure to this compound.

| Carbon Assignment | Chemical Shift (δ) [ppm] |

|---|---|

| C=O (Carboxylic Acid) | ~ 172 |

| C (alkene, β to COOH) | ~ 145 |

| C (aromatic, attached to isobutyl) | ~ 144 |

| C (aromatic, attached to CH=CH) | ~ 131 |

| C (aromatic, ortho to CH=CH) | ~ 129 |

| C (aromatic, meta to CH=CH) | ~ 128 |

| C (alkene, α to COOH) | ~ 117 |

| CH₂ (isobutyl) | ~ 45 |

| CH (isobutyl) | ~ 30 |

Table 3: Common Mass Spectrometry Fragments for Cinnamic Acid Derivatives

| Fragment | Description |

|---|---|

| [M]+• | Molecular ion |

| [M-OH]+ | Loss of a hydroxyl radical |

| [M-COOH]+ | Loss of a carboxyl radical |

| [M-H₂O]+• | Loss of a water molecule |

Structure

3D Structure

属性

IUPAC Name |

(E)-3-[4-(2-methylpropyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-10(2)9-12-5-3-11(4-6-12)7-8-13(14)15/h3-8,10H,9H2,1-2H3,(H,14,15)/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFVQPPLMTMUAQD-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC1=CC=C(C=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66734-95-0 | |

| Record name | 2-Propenoic acid, 3-(4-(2-methylpropyl)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066734950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Advanced Synthetic Methodologies and Derivatization Strategies

Chemoenzymatic Synthesis Approaches for 4-Isobutylcinnamic Acid Derivatives

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of chemical reactions, providing an efficient and green alternative for the synthesis of this compound derivatives. Enzymes, particularly lipases, are widely employed for their ability to catalyze reactions under mild conditions with high selectivity.

Enzymatic Esterification and Transesterification Reactions

Enzymatic esterification is a prominent method for the synthesis of this compound esters. This approach typically utilizes lipases as biocatalysts to facilitate the reaction between this compound and an alcohol. Immobilized lipases, such as Novozym 435 (Candida antarctica lipase (B570770) B), are often preferred due to their stability and reusability. nih.govjocpr.com

The synthesis of various cinnamic acid esters has been successfully carried out using this method. For instance, the enzymatic synthesis of ethyl ferulate from ferulic acid and ethanol, and octyl methoxycinnamate from p-methoxycinnamic acid and 2-ethylhexanol, has been reported with high conversion rates. nih.gov The choice of solvent and reaction temperature significantly influences the reaction's efficiency, with higher temperatures and the use of organic solvents often leading to better conversions. nih.gov

Transesterification, another lipase-catalyzed reaction, involves the exchange of the alkyl group of an ester with another alcohol. This method is also a viable route for the derivatization of this compound esters.

Table 1: Enzymatic Esterification of Cinnamic Acid Derivatives

| Cinnamic Acid Derivative | Alcohol | Catalyst | Solvent | Temperature (°C) | Conversion (%) | Time | Reference |

|---|---|---|---|---|---|---|---|

| Ferulic acid | Ethanol | Novozym 435 | - | 75 | 87 | 2 days | nih.gov |

| p-Methoxycinnamic acid | 2-Ethylhexanol | Novozym 435 | - | 80 | 90 | 1 day | nih.gov |

| Cinnamic acid | Oleyl alcohol | Novozym 435 | Iso-octane/2-butanone | 55 | 100 | 12 days | researchgate.net |

| Cinnamic acid | Benzyl alcohol | Lipozyme TLIM | Isooctane | Optimum | 97.3 | - |

Classical and Modern Organic Synthesis Routes for this compound and its Analogues

Alongside chemoenzymatic methods, classical and modern organic synthesis reactions provide a robust toolkit for the preparation of this compound and its analogues. These methods offer versatility in substrate scope and reaction conditions.

Arndt-Eistert Synthesis and Homologation Reactions in Cinnamic Acid Derivatives

The Arndt-Eistert synthesis is a well-established method for the one-carbon homologation of carboxylic acids. organic-chemistry.orgnrochemistry.com This reaction sequence involves the conversion of a carboxylic acid to its next higher homologue. wikipedia.org The process begins with the activation of the carboxylic acid, typically as an acid chloride, which then reacts with diazomethane (B1218177) to form a diazoketone. organic-chemistry.orglibretexts.org The key step is the Wolff rearrangement of the diazoketone, catalyzed by heat, light, or a metal catalyst such as silver oxide, to generate a ketene (B1206846). organic-chemistry.orglibretexts.org This ketene intermediate can then be trapped by a nucleophile, such as water, an alcohol, or an amine, to yield the homologous carboxylic acid, ester, or amide, respectively. organic-chemistry.org

A significant feature of the Wolff rearrangement is that it generally proceeds with the retention of the stereochemistry of the migrating group. nrochemistry.comlibretexts.org The Arndt-Eistert synthesis is a popular method for producing β-amino acids from α-amino acids. wikipedia.orglibretexts.org While safer alternatives to the hazardous diazomethane, such as trimethylsilyldiazomethane, have been developed, the fundamental principle of homologation remains a valuable tool in organic synthesis. nrochemistry.comlibretexts.org

Reformatsky Reaction in the Context of Unsaturated Acid Synthesis

The Reformatsky reaction provides a route to β-hydroxy esters by reacting an α-halo ester with an aldehyde or ketone in the presence of metallic zinc. wikipedia.orgpsiberg.com The key intermediate is an organozinc reagent, also known as a Reformatsky enolate, which is formed by the oxidative addition of zinc to the carbon-halogen bond of the α-halo ester. wikipedia.orglibretexts.org These organozinc reagents are less reactive than Grignard reagents or lithium enolates, which prevents them from reacting with the ester functionality. wikipedia.orglibretexts.org

The Reformatsky enolate then adds to the carbonyl group of the aldehyde or ketone to form a β-hydroxy ester after an acidic workup. psiberg.comlibretexts.org This reaction is a powerful tool for carbon-carbon bond formation and can be applied to the synthesis of unsaturated acids and their derivatives. The scope of the reaction is broad, and various metals and activating agents can be employed. thermofisher.com

Novel Catalyst Systems for Cinnamic Acid Synthesis

Recent advancements in catalysis have led to the development of novel and efficient systems for the synthesis of cinnamic acids and their derivatives.

Palladium N-Heterocyclic Carbene (NHC) Catalysts: Palladium complexes with N-heterocyclic carbene ligands have emerged as highly effective catalysts for cross-coupling reactions, such as the Mizoroki-Heck reaction. ajol.infonih.gov These catalysts have been successfully used for the synthesis of cinnamic acids and their esters from aryl halides and acrylates in good yields. ajol.inforesearchgate.net The strong σ-donating ability of NHC ligands facilitates the oxidative addition step, while their steric bulk promotes reductive elimination, leading to high catalytic activity and stability. nih.gov

Boron Tribromide: A novel one-pot synthesis of cinnamic acids has been developed using boron tribromide as a reagent. mdpi.comnih.gov This method involves the reaction of aromatic aldehydes with aliphatic carboxylic acids at high temperatures in the presence of 4-dimethylaminopyridine (B28879) (4-DMAP) and pyridine (B92270). mdpi.comresearchgate.net This approach avoids the need for pre-formed anhydrides, offering a more direct route to cinnamic acid derivatives. scispace.com

Silver/Copper Catalysts: A method for synthesizing cinnamic acid by the catalyzed oxidation of cinnamaldehyde (B126680) has been reported using a silver/copper catalyst. google.com This process involves the use of oxygen as the oxidant in an alkaline aqueous solution. This catalytic system offers an alternative to more expensive catalysts like silver oxide. google.com Copper-catalyzed decarboxylative and oxidative decarbonylative cross-coupling reactions between cinnamic acids and aliphatic aldehydes have also been explored. researchgate.net

Table 2: Novel Catalyst Systems for Cinnamic Acid Synthesis

| Reaction Type | Catalyst/Reagent | Substrates | Product | Key Features | Reference(s) |

|---|---|---|---|---|---|

| Mizoroki-Heck | Palladium N-Heterocyclic Carbene | Aryl halides, Acrylic acids/esters | Cinnamic acids/esters | High yields, Water as solvent | ajol.inforesearchgate.net |

| Direct Synthesis | Boron Tribromide | Aromatic aldehydes, Aliphatic carboxylic acids | Cinnamic acids | One-pot synthesis, Avoids anhydrides | mdpi.comnih.govresearchgate.netscispace.com |

| Oxidation | Silver/Copper catalyst | Cinnamaldehyde | Cinnamic acid | Uses oxygen as oxidant | google.com |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is a important step in minimizing the environmental impact of its production. These principles aim to reduce waste, limit the use of hazardous substances, and improve energy efficiency. By focusing on aspects such as sustainable catalysis, solvent-free reaction conditions, atom economy, and waste minimization, chemists can develop more environmentally benign synthetic routes.

Solvent-Free Reactions and Sustainable Catalysis

Traditional organic syntheses often rely on volatile and potentially toxic organic solvents, which contribute significantly to chemical waste. A key goal of green chemistry is to reduce or eliminate the use of such solvents.

Solvent-Free Synthesis:

Mechanochemistry, which involves conducting reactions in the solid state by grinding or milling, has emerged as a powerful technique for solvent-free synthesis. nih.gov The Knoevenagel condensation, a classic method for forming carbon-carbon double bonds, is particularly well-suited for this approach in synthesizing cinnamic acid derivatives. tandfonline.com The reaction to produce this compound can be performed by mixing 4-isobutylbenzaldehyde (B42465) and malonic acid in the solid phase, often with a catalyst, and applying mechanical energy. tandfonline.com This method not only eliminates the need for a solvent but can also lead to faster reaction times and high yields, sometimes exceeding those of conventional solution-based methods. researchgate.nettheaic.org Microwave-assisted synthesis is another effective solvent-free technique that can significantly accelerate the Knoevenagel condensation, often leading to high yields in very short reaction times. researchgate.net

Sustainable Catalysis:

The choice of catalyst is crucial in green synthesis. Traditional Knoevenagel condensations often use catalysts like pyridine and piperidine, which are toxic. tandfonline.com Green alternatives focus on using more benign and recyclable catalysts.

Benign Amine Catalysts: Environmentally safer amines and ammonium (B1175870) salts, such as ammonium bicarbonate, have proven to be effective catalysts for the solvent-free Knoevenagel condensation. tandfonline.com

Heterogeneous Catalysts: Solid catalysts offer the advantage of easy separation from the reaction mixture and potential for recycling. Porous calcium hydroxyapatite (B223615) and calcium ferrite (B1171679) nanoparticles are examples of heterogeneous catalysts that have been successfully used for Knoevenagel condensations, promoting high yields under mild or solvent-free conditions. mdpi.comorientjchem.org

Bio-based Catalysts: The use of agro-waste extracts as catalyst-solvent systems represents an innovative and sustainable approach, aligning with the principles of a circular economy. acgpubs.org

The following table summarizes findings for green Knoevenagel condensation reactions, which are applicable to the synthesis of this compound.

| Catalyst System | Reaction Conditions | Key Advantages | Typical Yields |

|---|---|---|---|

| Ammonium Bicarbonate | Solvent-free, heating (e.g., 90°C) | Avoids toxic pyridine/piperidine; environmentally benign. tandfonline.com | Good to Excellent |

| Polyphosphate Ester (PPE) | Solvent-free, Microwave irradiation | Rapid reaction times, high efficiency. researchgate.net | 85-92% (for analogous compounds) researchgate.net |

| Porous Calcium Hydroxyapatite | Solvent-free, Microwave irradiation | Recyclable heterogeneous catalyst, simple product isolation. mdpi.com | High |

| Graphene Oxide | Solvent-free | Metal-free, recyclable catalyst. nih.gov | Good |

Atom Economy and Waste Minimization in Synthetic Protocols

Beyond reducing solvent use, green chemistry emphasizes the efficiency of converting reactant atoms into the final product.

Atom Economy:

Atom economy is a theoretical measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, expressed as a percentage. bepls.com A higher atom economy signifies that a larger proportion of the atoms from the reactants are incorporated into the final product, generating less waste.

A comparison between a traditional route, such as the Perkin reaction, and a greener Knoevenagel condensation for the synthesis of this compound illustrates this principle.

Perkin Reaction: This reaction typically uses an aromatic aldehyde (4-isobutylbenzaldehyde), an acid anhydride (B1165640) (acetic anhydride), and an alkali salt (sodium acetate). wikipedia.orglongdom.org A significant portion of the acetic anhydride and the sodium acetate (B1210297) are converted into byproducts, leading to a lower atom economy.

Knoevenagel Condensation: This route involves the reaction of 4-isobutylbenzaldehyde with malonic acid. tandfonline.com In its ideal form, the reaction produces the desired cinnamic acid, water, and carbon dioxide (from the decarboxylation of the intermediate). This pathway incorporates a greater proportion of the reactant atoms into the final product.

The table below provides a theoretical comparison of the atom economy for these two synthetic routes to this compound.

| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

|---|---|---|---|---|

| Perkin Reaction | 4-Isobutylbenzaldehyde + Acetic Anhydride (+ Sodium Acetate as reagent/catalyst) | This compound | Acetic Acid | ~64.3% |

| Knoevenagel Condensation | 4-Isobutylbenzaldehyde + Malonic Acid | This compound | Water + Carbon Dioxide | ~74.7% |

Note: Atom economy is calculated based on the primary reactants and does not include catalysts or solvents. The Perkin reaction calculation assumes sodium acetate acts as a reagent in the stoichiometric equation.

Waste Minimization and E-Factor:

While atom economy is a useful theoretical metric, the Environmental Factor (E-Factor) provides a more practical measure of waste generation. The E-Factor is the ratio of the mass of total waste produced to the mass of the desired product. bepls.comsheldon.nl An ideal E-Factor is zero. sheldon.nl In fine chemical and pharmaceutical manufacturing, E-Factors can often be high (in the range of 25-100 or more), primarily due to the extensive use of solvents, reagents, and complex purification steps. bepls.com

Adopting greener synthetic protocols directly addresses waste minimization:

Solvent-free reactions drastically reduce the largest component of waste in many chemical processes.

Using catalytic reagents instead of stoichiometric ones minimizes waste, as catalysts are used in small amounts and can often be recycled. mdpi.comorientjchem.org

Higher atom economy reactions inherently produce fewer byproducts, thus lowering the E-Factor.

By shifting from a traditional Perkin reaction, which involves stoichiometric reagents and often requires high temperatures and organic solvents, to a solvent-free, catalytically driven Knoevenagel condensation, the E-Factor for the production of this compound can be significantly reduced, aligning the synthesis more closely with the principles of sustainable manufacturing. tandfonline.combepls.com

Mechanistic Investigations of Biological Activities

Antioxidant Mechanisms of 4-Isobutylcinnamic Acid and its Derivatives

Cinnamic acid derivatives are recognized for their significant antioxidant capabilities, which arise from several interconnected mechanisms. eurekaselect.com These include the direct scavenging of free radicals, the enhancement of the body's endogenous antioxidant systems, and the chelation of metal ions that can catalyze oxidative reactions. The specific substitutions on the phenyl ring of the cinnamic acid structure play a crucial role in defining the potency and primary mechanism of their antioxidant action. nih.gov

Free Radical Scavenging Pathways

The primary antioxidant mechanism for many cinnamic acid derivatives is their ability to directly neutralize free radicals. eurekaselect.com This is often accomplished through hydrogen atom transfer (HAT) or sequential proton loss electron transfer (SPLET) mechanisms, which are particularly efficient for derivatives containing phenolic hydroxyl groups. semanticscholar.org By donating a hydrogen atom or an electron, the antioxidant molecule stabilizes the free radical, thereby terminating the damaging chain reactions of oxidation.

The effectiveness of this scavenging activity is frequently evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govmdpi.com Studies on various cinnamic acid derivatives demonstrate a strong capacity to scavenge these radicals, as well as highly reactive oxygen species (ROS) like hydroxyl (•OH) and superoxide (B77818) (O₂⁻•) radicals. nih.govmdpi.com For instance, hydroxylated cinnamates such as ferulic acid and caffeic acid are generally found to be more potent scavengers than their corresponding benzoic acid counterparts. nih.gov The presence and position of electron-donating groups, like hydroxyl (-OH) and methoxy (B1213986) (-OCH₃), on the phenyl ring enhance scavenging activity by increasing the stability of the resulting antioxidant radical. nih.gov

Radical Scavenging Activity of Various Cinnamic Acid Derivatives

| Compound | Assay | Activity/Result | Reference |

|---|---|---|---|

| p-Coumaric Acid | ABTS Radical Scavenging | Less effective than Ferulic Acid | nih.gov |

| Ferulic Acid | ABTS Radical Scavenging | More effective than p-Coumaric Acid | nih.gov |

| Caffeic Acid | DPPH Radical Scavenging | High scavenging capacity | nih.gov |

| Sinapic Acid Derivative | DPPH Radical Scavenging | Highest activity among tested esters | nih.gov |

| General Cinnamic Acid Derivatives | Hydroxyl Radical Scavenging | Strong scavenging (72-100% at 100 µM) | mdpi.com |

Modulation of Endogenous Antioxidant Systems

Beyond direct scavenging, cinnamic acid derivatives can exert a more profound and lasting antioxidant effect by upregulating the body's own defense systems. mdpi.com A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. nih.govsemanticscholar.org

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). msjonline.org However, in the presence of activators like certain cinnamic acid derivatives, Nrf2 is released from Keap1 and translocates to the nucleus. msjonline.org Once in the nucleus, Nrf2 binds to the ARE in the promoter region of various genes, triggering the transcription of a suite of cytoprotective proteins, including Phase II detoxification and antioxidant enzymes. nih.gov

A prominent example of an enzyme induced by this pathway is heme oxygenase-1 (HO-1), which catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant or anti-inflammatory properties. frontiersin.org Studies have shown that polyphenolic compounds like caffeic acid phenethyl ester (CAPE) and ethyl ferulate can induce HO-1 expression via the Nrf2/ARE pathway, providing robust protection to neural cells against oxidative damage. nih.gov This mechanism represents an indirect but powerful antioxidant strategy, amplifying the cell's ability to combat oxidative stress.

Metal Chelation Properties and Redox Modulation

Certain transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can participate in redox cycling reactions, like the Fenton reaction, which generate highly destructive hydroxyl radicals. The ability of a compound to chelate these metal ions can be a significant antioxidant mechanism. mdpi.com Chelating agents bind to metal ions, forming a stable complex that prevents them from participating in these radical-generating reactions. nih.gov

Anti-inflammatory Pathways and Cellular Signaling Modulation

Inflammation is a critical biological response that, when dysregulated, contributes to numerous chronic diseases. Cinnamic acid and its derivatives have demonstrated significant anti-inflammatory effects by modulating key cellular signaling pathways that control the production of inflammatory molecules. nih.govmdpi.com

Inhibition of Pro-inflammatory Mediators

A primary mechanism of the anti-inflammatory action of cinnamic acid derivatives is the suppression of pro-inflammatory mediators in activated immune cells, such as macrophages. researchgate.net Upon stimulation by agents like lipopolysaccharide (LPS), macrophages produce a cascade of inflammatory molecules. Research has shown that various cinnamic acid derivatives can significantly inhibit the expression and/or activity of key enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govresearchgate.net This leads to a reduction in the production of nitric oxide (NO) and prostaglandins (B1171923) (e.g., PGE₂), respectively, which are potent inflammatory signaling molecules.

Furthermore, these compounds can decrease the secretion of pro-inflammatory cytokines, which are central to orchestrating the inflammatory response. mdpi.com Studies have consistently reported the ability of cinnamic acid derivatives to reduce the levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). mdpi.comresearchgate.net

Inhibition of Pro-inflammatory Mediators by Cinnamic Acid Derivatives

| Mediator | Effect of Cinnamic Acid Derivatives | Reference |

|---|---|---|

| Nitric Oxide (NO) | Production significantly inhibited | researchgate.net |

| Prostaglandin E2 (PGE₂) | Levels significantly decreased | researchgate.net |

| Tumor Necrosis Factor-α (TNF-α) | Production reduced | mdpi.comresearchgate.net |

| Interleukin-6 (IL-6) | Production reduced | mdpi.comresearchgate.net |

| Inducible Nitric Oxide Synthase (iNOS) | Expression down-regulated | nih.govresearchgate.net |

| Cyclooxygenase-2 (COX-2) | Expression down-regulated | nih.govresearchgate.net |

Nuclear Factor-κB (NF-κB) Pathway Regulation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation, immunity, and cell survival. mdpi.com In most unstimulated cells, NF-κB proteins are held inactive in the cytoplasm by binding to inhibitory proteins known as IκB (Inhibitor of κB), most notably IκBα. mdpi.com

Upon receiving an inflammatory stimulus (e.g., from TNF-α or LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. youtube.com This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on NF-κB, allowing it to translocate into the nucleus. actascientific.com Inside the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of a wide array of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2. mdpi.com

A crucial anti-inflammatory mechanism of cinnamic acid derivatives is their ability to inhibit this pathway. mdpi.commdpi.com Research indicates that these compounds can prevent the phosphorylation and subsequent degradation of IκBα. mdpi.com By stabilizing the NF-κB/IκBα complex in the cytoplasm, they effectively block the nuclear translocation of NF-κB and halt the transcription of its target pro-inflammatory genes. mdpi.comactascientific.com This action at a high level of the inflammatory cascade explains the broad-spectrum anti-inflammatory effects observed for this class of compounds.

NRF2 Pathway Activation and Oxidative Stress Response

There is no available scientific literature detailing the mechanistic investigations of this compound's effect on the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway or its role in the oxidative stress response. The NRF2 pathway is a critical cellular defense mechanism against oxidative stress. mdpi.com Activation of NRF2 leads to the expression of numerous antioxidant and cytoprotective genes. mdpi.com While various natural compounds have been identified as activators of the NRF2 pathway, specific studies on this compound's capacity to modulate this pathway have not been reported. mdpi.com

Antimicrobial Efficacy and Mechanisms of Action

Comprehensive studies on the antimicrobial efficacy and mechanisms of action of this compound are not present in the current body of scientific research. The antimicrobial properties of cinnamic acid and its other derivatives have been explored, but these findings cannot be directly extrapolated to the 4-isobutyl variant.

Antibacterial Spectrum and Efficacy

Specific data on the antibacterial spectrum and efficacy of this compound against various bacterial strains are not available. Research on other cinnamic acid derivatives has indicated potential antibacterial activity, but dedicated studies to determine the minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) of this compound have not been published.

Antifungal Activity and Cellular Targets

There is a lack of research on the antifungal activity of this compound and its specific cellular targets in fungal organisms. Studies on other cinnamic acid derivatives have identified potential antifungal effects, with some research suggesting that these compounds may target fungal enzymes like benzoate (B1203000) 4-hydroxylase (CYP53). nih.gov However, whether this compound exhibits similar properties remains uninvestigated.

Mechanisms of Cell Wall/Membrane Disruption

No studies have been conducted to elucidate the mechanisms by which this compound might disrupt the cell wall or membrane of microbial organisms. The general mechanisms of antimicrobial action for some compounds involve the perturbation of the cell envelope, but the specific effects of the isobutyl substitution on the cinnamic acid scaffold in this context are unknown.

Inhibition of Microbial Virulence Factors

There is no evidence from scientific studies to suggest that this compound can inhibit microbial virulence factors. Research into the inhibition of virulence factors, such as quorum sensing and biofilm formation, has been conducted for other related compounds like 4-hydroxycinnamic acid, but not for this compound. nih.gov

Preclinical Studies on Organ-Specific Effects and Protective Mechanisms

Preclinical studies investigating the organ-specific effects and protective mechanisms of this compound have not been documented in the scientific literature. While research on other cinnamic acid derivatives has shown potential for organ-protective effects, such as neuroprotection, there are no such findings reported for this compound.

Enzyme Inhibition and Receptor Modulation Studies

The biological activities of this compound and related compounds are often rooted in their ability to directly interact with and modulate the function of specific proteins, such as enzymes and receptors.

Bioinformatics has become a powerful tool in drug discovery for identifying potential molecular targets for bioactive compounds. nih.govdeakin.edu.au Through in silico methods like molecular docking and target prediction software, researchers can screen libraries of compounds against known protein structures to predict binding affinities and interactions. nih.gov

For instance, SwissTargetPrediction is an online tool that predicts protein targets of small molecules based on structural similarity to a large library of known active compounds. mdpi.com Such computational screening approaches have been used to identify potential protein targets for various natural compounds, including those from the cinnamic acid family. scielo.brmdpi.com These analyses can suggest that a compound may bind to and potentially modulate the activity of enzymes like aldose reductase or carbonic anhydrases, or interact with various receptors. scielo.brmdpi.com This in silico screening provides a crucial first step, guiding further experimental validation of these predicted interactions.

As previously discussed, Acetyl-CoA Carboxylases (ACCs) are critical enzymes in fatty acid metabolism and represent attractive targets for therapeutic intervention in metabolic diseases and cancer. nih.govnorthwestern.edumedchemexpress.com ACCs catalyze the conversion of acetyl-CoA to malonyl-CoA, the rate-limiting step in fatty acid synthesis. nih.gov The inhibition of ACC activity can effectively shut down this pathway. northwestern.edu

Studies have shown that cinnamic acid can downregulate the expression of ACC-1 in the liver, contributing to its hepatoprotective and lipid-lowering effects. nih.govmdpi.com This modulation of enzymatic activity is a direct mechanism through which cinnamic acid derivatives can exert their metabolic benefits. While direct inhibition of ACC enzyme activity by this compound specifically requires further investigation, the known effect of the parent compound on ACC expression points to a significant mechanism of action for this class of molecules. nih.govmdpi.com The inhibition of ACC is a well-established strategy; for example, the allosteric inhibitor ND-646 prevents ACC dimerization, a process required for its activity, and has shown efficacy in preclinical cancer models. nih.govnorthwestern.edu

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Modeling

Rational Design Principles for 4-Isobutylcinnamic Acid Analogues

The rational design of analogues of this compound is guided by established SAR and QSAR models. The core principle is to systematically modify the molecular structure to optimize interactions with a biological target and enhance a specific activity. For cinnamic acid derivatives, the design strategy often focuses on three main structural regions: the phenyl ring, the acrylic acid side chain, and the substituent on the phenyl ring (in this case, the isobutyl group). nih.govnih.gov

Key design principles derived from studies on related cinnamic acid derivatives include:

Substitution on the Phenyl Ring : The nature, number, and position of substituents on the aromatic ring significantly impact biological efficacy. nih.govnih.gov For instance, the introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the entire molecule, influencing its reactivity and binding affinity.

Modification of the Acryloyl Moiety : Alterations to the double bond and the carboxylic acid function of the side chain can affect the molecule's geometry, flexibility, and hydrogen-bonding capacity.

Varying the Alkyl Substituent : Modifying the isobutyl group at the para-position can influence the compound's lipophilicity and steric interactions within a target's binding pocket.

QSAR models provide a quantitative basis for these design principles by identifying which molecular properties (descriptors) are most influential for a given biological activity. nih.gov Once a statistically robust QSAR model is developed, it can be used to predict the activity of virtual or yet-to-be-synthesized analogues, thereby prioritizing the synthesis of compounds with the highest predicted potency. drugdesign.org

Development of Pharmacophore Models

A pharmacophore model represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. nih.gov These models are crucial tools in rational drug design and virtual screening.

For classes of compounds like cinnamic acid derivatives, pharmacophore models are developed based on the structural features of active molecules. A study on cinnamic and caffeic acid derivatives identified key pharmacophoric features essential for their anti-lipid peroxidation activity. nih.gov These models typically include features such as:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic/Aromatic regions

Positive/Negative Ionizable centers

In the context of this compound analogues, a pharmacophore model would highlight the critical spatial arrangement of the aromatic ring, the carboxylic acid group (which can act as an HBA and HBD), and the hydrophobic isobutyl group. Such models indicate the importance of features like the ketonic oxygen of the acid fragment and the presence of substituted groups on the phenyl ring for optimal activity. nih.gov These validated pharmacophores can then be used as 3D queries to screen large chemical databases for novel, structurally diverse compounds that fit the model and are likely to possess the desired biological activity. nih.gov

Molecular Descriptors for Activity Prediction

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. drugdesign.org In QSAR, these descriptors are used as independent variables to build a mathematical model that correlates them with biological activity. nih.gov For cinnamic acid derivatives, a wide range of descriptors have been employed to capture the structural variations responsible for their diverse biological activities. nih.govasianpubs.org

Physicochemical descriptors quantify properties such as hydrophobicity, electronic distribution, and steric bulk, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with a biological target. slideshare.net

Key physicochemical descriptors used in QSAR studies of cinnamic acid analogues include:

| Descriptor Category | Specific Descriptor | Significance in SAR |

| Hydrophobicity | Partition coefficient (logP) | Measures the overall lipophilicity, affecting membrane permeability and transport to the target site. slideshare.net |

| Hydrophobicity constant (π) | Quantifies the hydrophobicity of specific substituents, indicating important hydrophobic interactions with the binding site. slideshare.net | |

| Electronic | Hammett substituent constant (σ) | Measures the electron-donating or electron-withdrawing ability of a substituent, influencing the molecule's reactivity. slideshare.net |

| Dipole Moment (μ) | Reflects the polarity of the molecule, which is important for binding interactions. researchgate.net |

These descriptors are fundamental in classical Hansch analysis, which forms the basis of many QSAR studies. slideshare.net

Topological and electronic descriptors are calculated from the molecular structure and provide more detailed information about its size, shape, branching, and electronic characteristics. frontiersin.orgnih.govresearchgate.net

Several QSAR studies on cinnamic acid derivatives have utilized these descriptors to build predictive models. nih.govasianpubs.orgresearchgate.net

| Descriptor Type | Example Descriptor | Description and Significance |

| Topological | Molecular Connectivity Indices (e.g., ²χ) | Numerical values derived from the molecular graph that describe branching and complexity. They are correlated with various physical properties and biological activities. researchgate.netresearchgate.net |

| Wiener Index | Relates to molecular branching and compactness. frontiersin.org | |

| Electronic | LUMO Energy (Energy of Lowest Unoccupied Molecular Orbital) | Indicates the molecule's ability to accept electrons; a lower LUMO energy is often associated with higher reactivity in certain interactions. asianpubs.org |

| Mulliken Charges | Represents the partial atomic charges, providing insight into the electrostatic potential and sites for polar interactions. nih.gov | |

| Quantum Chemical | Total Energy (Te) | Reflects the overall stability of the molecule. researchgate.net |

| Spatial/Steric | Principal Moment of Inertia | Describes the mass distribution in 3D space, relating to the molecule's shape and size. asianpubs.org |

| van der Waals Energy | Pertains to non-bonded interactions, which are crucial for ligand-receptor binding. asianpubs.org |

These descriptors, often calculated using specialized software, allow for the development of sophisticated QSAR models that can capture subtle structure-activity relationships. nih.govasianpubs.orgresearchgate.net

Computational Algorithms for SAR/QSAR Development

Various computational algorithms are used to derive the mathematical equation that defines the relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable). nih.gov

Multiple Linear Regression (MLR) is one of the most common and straightforward methods used to build QSAR models. alquds.edu It aims to model the linear relationship between a dependent variable and one or more independent variables. The resulting QSAR equation is easily interpretable, which is a significant advantage.

An MLR-based QSAR model takes the general form: Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where D₁, D₂, ... Dₙ are the molecular descriptors, and c₁, c₂, ... cₙ are their regression coefficients, with c₀ being the intercept.

In studies of cinnamic acid analogues, MLR has been successfully used to develop QSAR models. For example, an MLR analysis performed on a series of cinnamic acid analogues as Epidermal Growth Factor Receptor (EGFR) inhibitors revealed that electronic properties were the primary determinants of their activity. alquds.edu Another study on the antimalarial activity of cinnamic acid derivatives also generated a statistically significant MLR model. asianpubs.org

The statistical quality and predictive power of an MLR model are assessed using several parameters:

| Statistical Parameter | Description |

| Correlation Coefficient (r or R) | Measures the quality of the linear fit between the predicted and observed activities. A value closer to 1 indicates a better fit. |

| Coefficient of Determination (r² or R²) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. |

| Standard Deviation (s) | Measures the deviation of the predicted values from the observed values. |

| F-test value (F) | Indicates the statistical significance of the overall regression model. |

| Cross-validated R² (q²) | A measure of the model's predictive ability, determined through internal validation techniques like leave-one-out (LOO). A high q² value (typically > 0.5) suggests good predictive power. |

A well-validated MLR model can be a powerful tool for predicting the potency of new this compound analogues and for guiding their rational design. asianpubs.orgalquds.edu

Predictive Modeling for Enhanced Efficacy and Selectivity

A primary goal of drug discovery is to design compounds with high efficacy against the intended target and minimal off-target effects, ensuring selectivity. Predictive modeling, powered by machine learning, can guide the rational design of this compound derivatives with improved pharmacological profiles.

By analyzing the outputs of a trained QSAR model, medicinal chemists can identify which molecular features are most influential in determining activity and selectivity. For example, a model might reveal that increasing the lipophilicity of a particular region of the this compound scaffold enhances efficacy, while the introduction of a hydrogen bond donor at another position improves selectivity.

This predictive capability allows for the in silico screening of virtual libraries of novel this compound derivatives before undertaking their chemical synthesis and biological testing, thereby saving significant time and resources.

Illustrative Data Table: Predicted Efficacy and Selectivity of Hypothetical this compound Analogs

| Analog | Modification | Predicted Efficacy (IC₅₀, µM) | Predicted Selectivity Index |

| This compound | - | 15.2 | 5 |

| Analog 1 | Addition of -OH at C2 | 8.5 | 12 |

| Analog 2 | Replacement of isobutyl with tert-butyl | 12.1 | 7 |

| Analog 3 | Esterification of carboxylic acid | 25.8 | 3 |

This table is for illustrative purposes to demonstrate the output of predictive models. The values are hypothetical due to the absence of specific experimental data for this compound in the search results.

Applicability Domain Analysis in QSAR Models

A crucial aspect of QSAR modeling is defining its Applicability Domain (AD). nih.govwikipedia.org The AD represents the chemical space for which the model is expected to make reliable predictions. nih.govmdpi.com Predictions for compounds that fall outside the AD are considered extrapolations and have a higher degree of uncertainty. nih.gov

Several methods can be used to define the AD of a QSAR model, including descriptor range-based approaches, distance-based methods, and probability density distribution. wikipedia.orgnih.gov For a QSAR model of this compound derivatives, the AD would be defined by the range of molecular descriptor values of the compounds in the training set.

For example, if the training set compounds have a calculated logP between 2.5 and 5.0, a new compound with a logP of 6.5 would be considered outside the AD, and the model's prediction for this compound would be less reliable. A Williams plot, which visualizes the standardized residuals versus the leverage of compounds, is a common graphical tool for AD analysis. Compounds with high leverage are considered influential on the model's performance and may be outside the AD.

The rigorous definition of the AD is a key principle for the validation of QSAR models for regulatory purposes, ensuring that the predictions are trustworthy. nih.gov

Illustrative Data Table: Applicability Domain Analysis for a Hypothetical QSAR Model

| Descriptor | Training Set Range | New Compound Value | In AD? |

| Molecular Weight | 200 - 350 | 375 | No |

| LogP | 2.5 - 5.0 | 4.2 | Yes |

| Number of H-bond donors | 0 - 2 | 1 | Yes |

This table illustrates the concept of an applicability domain. The descriptor ranges are hypothetical and would be determined by the specific training set used to build a QSAR model for this compound derivatives.

Computational Chemistry and Molecular Dynamics Simulations

Molecular Docking Analysis of 4-Isobutylcinnamic Acid and its Interactions with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial in structure-based drug design for predicting the binding affinity and interaction patterns of a ligand, such as this compound, with a biological target, typically a protein or enzyme. The process involves sampling a high number of possible conformations and orientations of the ligand within the binding site of the receptor and scoring them based on their energetic favorability.

The scoring functions estimate the binding free energy, with lower energy scores typically indicating more stable and favorable interactions. Key interactions identified through docking include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For the broader class of cinnamic acid derivatives, molecular docking has been employed to explore their potential as inhibitors for various targets, including those involved in cancer and microbial infections. nih.govnih.gov

Despite the application of these methods to similar compounds, specific molecular docking studies detailing the binding modes, interaction energies, and key amino acid residues involved in the binding of this compound to specific biological targets are not extensively detailed in publicly available scientific literature. Such studies would be invaluable in identifying its potential mechanisms of action and guiding further experimental validation.

Quantum-Mechanical Calculations for Electronic Structure and Reactivity

Quantum-mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the intrinsic electronic properties of a molecule. nih.gov These calculations provide detailed information about molecular geometry, electronic distribution, and chemical reactivity. nih.gov

Key parameters derived from QM calculations include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals and their energy gap (ΔE) are critical indicators of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that a molecule is more reactive and polarizable. nih.govscirp.org

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It helps identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are crucial for predicting how the molecule will interact with other species. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD simulations provide a dynamic view of a system, offering insights into conformational flexibility and the stability of ligand-protein complexes. nih.gov

In the context of this compound, MD simulations could be used to:

Assess Binding Stability: After an initial pose is predicted by molecular docking, an MD simulation of the ligand-protein complex can be run for tens to hundreds of nanoseconds. The stability of the complex is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation time. A stable RMSD trajectory suggests that the ligand remains securely in the binding pocket. researchgate.netresearchgate.net

Analyze Conformational Changes: The simulation can reveal how the protein and ligand adapt to each other upon binding. The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can be calculated to identify flexible regions of the protein that are affected by ligand binding. nih.govumsha.ac.ir

Study Binding Kinetics: Advanced MD techniques can be used to simulate the entire process of a ligand binding to or unbinding from a receptor, providing estimates for kinetic parameters like association and dissociation rates, which are critical for determining a drug's efficacy and duration of action.

Comprehensive MD simulation studies focused specifically on this compound to analyze its conformational behavior within biological targets or to determine its binding kinetics are not widely reported in the current literature.

Solvation Free Energy Calculations and Membrane Permeability Predictions

The behavior of a molecule in a biological system is heavily influenced by its interactions with the surrounding solvent (typically water) and its ability to cross cell membranes. Computational methods are essential for predicting these properties.

Solvation Free Energy: This is the free energy change associated with transferring a molecule from a vacuum to a solvent. mpg.descispace.com It is a key determinant of a molecule's solubility. Calculations can be performed using explicit solvent models, where individual solvent molecules are simulated, or implicit solvent models, which represent the solvent as a continuous medium. nih.govgromacs.org Accurately predicting solvation free energy is vital for assessing a compound's suitability as a drug. arxiv.org

Membrane Permeability: The ability of a molecule to passively diffuse across a lipid bilayer is crucial for its absorption and distribution in the body. pitt.edu Computational models predict permeability by calculating the free energy profile of moving the molecule from the aqueous phase into and across a simulated membrane. nih.gov This helps in forecasting the oral bioavailability of a potential drug.

While numerous computational models and databases exist for predicting these properties for small molecules, specific calculated values for the solvation free energy and membrane permeability coefficient of this compound are not prominently documented. nih.govresearchgate.net

Development of New Computational Approaches and Parameters

The field of computational chemistry is continuously evolving, with ongoing efforts to develop more accurate and efficient algorithms, force fields, and scoring functions. The development of new computational methods often involves benchmarking against sets of known molecules to validate their performance. These advancements may include improved force field parameters for specific chemical moieties, novel machine learning algorithms for predicting molecular properties, or enhanced sampling techniques for more efficient exploration of conformational space in MD simulations. rsc.org

Based on available literature, this compound has not been specifically highlighted as a model compound for the development of new computational approaches or parameters. Research in this area typically focuses on broader classes of molecules or general methodological improvements rather than being centered on a single, specific compound.

Metabolic Pathways and Biotransformation Studies of 4 Isobutylcinnamic Acid

In Vitro and In Vivo Metabolic Profiling

Metabolic profiling of compounds structurally similar to 4-isobutylcinnamic acid has been conducted using both in vitro and in vivo models. In vitro studies often utilize liver microsomes, hepatocytes, and recombinant enzymes to identify potential metabolic pathways in a controlled environment. nih.govsemanticscholar.orgfrontiersin.org These systems contain a host of metabolic enzymes, including cytochrome P450s and UDP-glucuronosyltransferases, which are crucial for the biotransformation of foreign compounds. semanticscholar.orgbioivt.com

For instance, in vitro studies with human hepatocytes have been successfully used to characterize the metabolism of various novel psychoactive substances, identifying both Phase I and Phase II metabolites. nih.govresearchgate.net Similarly, the metabolism of other compounds, such as those containing an isobutyl sidechain, has been investigated in vivo. After oral administration of 4-isobutylphenylacetic acid to humans, metabolites were identified in the urine, indicating that the compound is absorbed and undergoes systemic metabolism. nih.gov The primary sites of metabolism for many drugs are the liver and the gastrointestinal tract. nih.gov

Identification of Metabolites and Biotransformation Products

Based on studies of related molecules, the biotransformation of this compound likely proceeds along two primary routes: oxidation of the isobutyl side chain and modification of the cinnamic acid moiety.

For compounds with an isobutyl side chain, such as 4-isobutylphenylacetic acid, metabolism primarily involves oxidation at various positions of the isobutyl group. nih.gov The identified urinary metabolites of 4-isobutylphenylacetic acid include:

4-(2-carboxypropyl)phenylacetic acid

4-(2-hydroxy-2-methylpropyl)phenylacetic acid

4-(1-hydroxy-2-methylpropyl)phenylacetic acid nih.gov

These findings suggest that the isobutyl side chain of this compound is a likely target for hydroxylation and further oxidation.

Additionally, the cinnamic acid portion of the molecule can also undergo biotransformation. Studies on other cinnamic acid derivatives, like 4-fluorocinnamic acid, have shown that the acrylic acid side chain can be cleaved. nih.gov For example, 4-fluorocinnamic acid is biotransformed into 4-fluorobenzoic acid through the intermediate 4-fluoroacetophenone. nih.gov It is also plausible that the carboxylic acid group of this compound could undergo glucuronidation, a common metabolic pathway for carboxylic acids. wikipedia.org

The following table summarizes the probable metabolites of this compound based on the metabolism of structurally similar compounds.

| Parent Compound | Probable Metabolite of this compound | Metabolic Reaction | Reference |

| 4-isobutylphenylacetic acid | 4-(2-hydroxy-2-methylpropyl)cinnamic acid | Hydroxylation | nih.gov |

| 4-isobutylphenylacetic acid | 4-(1-hydroxy-2-methylpropyl)cinnamic acid | Hydroxylation | nih.gov |

| 4-isobutylphenylacetic acid | 4-(2-carboxypropyl)cinnamic acid | Oxidation | nih.gov |

| 4-fluorocinnamic acid | 4-Isobutylbenzoic acid | Side-chain cleavage | nih.gov |

| Various carboxylic acids | This compound-glucuronide | Glucuronidation | wikipedia.org |

Enzymatic Systems Involved in Metabolism

The biotransformation of this compound is expected to be catalyzed by several key enzymatic systems.

Cytochrome P450 (CYP) Enzymes : These enzymes are a superfamily of monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including drugs and environmental chemicals. nih.govwikipedia.org CYPs are the primary enzymes responsible for Phase I oxidative metabolism. nih.gov The hydroxylation of the isobutyl side chain of this compound is likely mediated by CYP enzymes, as they are known to catalyze the oxidation of alkyl side chains. nih.gov Different CYP isoforms exhibit substrate specificity, and while the specific CYPs involved in this compound metabolism have not been identified, isoforms such as CYP1A2, 2C9, 2C19, 2D6, and 3A4 are responsible for the metabolism of the majority of known drugs. nih.gov

Glucuronidation : This is a major Phase II conjugation reaction where a glucuronic acid moiety is attached to the parent compound or its metabolites. wikipedia.org This process significantly increases the water solubility of the compound, facilitating its excretion. wikipedia.orgyoutube.com The enzyme responsible for this reaction is UDP-glucuronosyltransferase (UGT). semanticscholar.orgwikipedia.org The carboxylic acid group of this compound is a prime candidate for glucuronidation. bioivt.comwikipedia.org

The following table details the enzymatic systems likely involved in the metabolism of this compound.

| Metabolic Reaction | Enzymatic System | Cellular Location | Cofactor | Reference |

| Hydroxylation/Oxidation | Cytochrome P450 (CYP) | Microsomes (Endoplasmic Reticulum) | NADPH | wikipedia.orgnih.gov |

| Glucuronidation | UDP-glucuronosyltransferase (UGT) | Microsomes (Endoplasmic Reticulum) | UDPGA | semanticscholar.orgwikipedia.org |

Impact of Metabolism on Biological Activity and Fate

The metabolism of this compound has a profound impact on its biological activity and its ultimate fate in the body.

The primary purpose of drug metabolism is to convert lipophilic (fat-soluble) compounds into more hydrophilic (water-soluble) derivatives that can be more readily excreted from the body, primarily through urine or bile. wikipedia.orgwikipedia.org The addition of hydroxyl groups and the formation of a glucuronide conjugate drastically increase the water solubility of this compound, thereby promoting its elimination and reducing the potential for accumulation in tissues.

The biological activity of the metabolites may differ significantly from the parent compound. In many cases, metabolism leads to detoxification and inactivation of a biologically active compound. However, in some instances, metabolites can be pharmacologically active, sometimes even more so than the parent drug, or they may exhibit a different pharmacological profile. nih.gov For example, methoxy (B1213986) derivatives of cinnamic acid have been shown to have various biological activities, including neuroprotective and anti-diabetic effects, and their metabolism can influence this activity. nih.gov Without specific studies on the metabolites of this compound, their biological activity remains speculative. However, the structural changes, particularly the oxidation of the isobutyl group and conjugation with glucuronic acid, make it likely that the metabolites will have altered affinity for any biological targets of the parent compound.

Environmental and Ecological Dynamics

Role as a Soil Metabolite and its Influence on Microbial Community Structure

While direct studies on the specific impact of 4-Isobutylcinnamic acid on soil microbial communities are limited, its role as a soil metabolite is inferred from the extensive research on ibuprofen's environmental presence. nih.gov Ibuprofen (B1674241) enters terrestrial ecosystems through various pathways, including the application of sewage sludge and manure as fertilizers, as well as from wastewater contamination. nih.gov Once in the soil, ibuprofen is subject to microbial degradation, a process that can lead to the formation of various metabolites, including this compound. nih.govmdpi.com

The introduction of xenobiotic compounds like ibuprofen and its metabolites into the soil can significantly alter the structure and function of microbial communities. bohrium.com Studies on soils contaminated with pharmaceutical products have shown shifts in the abundance and diversity of microbial populations. bohrium.com For instance, the presence of ibuprofen has been shown to stimulate the growth of certain bacterial taxa capable of utilizing it as a carbon and energy source. mdpi.com Genera such as Sphingomonas, Variovorax, and Patulibacter have been identified as having the potential to degrade ibuprofen. nih.govmdpi.com The degradation pathways often involve hydroxylation and oxidation steps, leading to the formation of intermediate compounds like this compound. nih.gov

Interactions with Soil Physicochemical Properties

The interaction of this compound with soil physicochemical properties is governed by its chemical structure, which includes a carboxylic acid group, a phenyl ring, and a non-polar isobutyl group. These features dictate its sorption, mobility, and bioavailability in the soil environment.

Sorption and Mobility: The sorption of organic compounds to soil is a critical process that affects their transport and fate. For this compound, sorption is likely influenced by soil organic matter content, clay mineralogy, and pH. The non-polar isobutyl group and the phenyl ring can lead to hydrophobic interactions with soil organic matter. nih.gov At the same time, the carboxylic acid group's charge is pH-dependent. At typical soil pH values (often ranging from 5 to 8), the carboxylic acid group will be deprotonated, resulting in a negative charge. This can lead to electrostatic repulsion from negatively charged clay and organic matter surfaces, potentially increasing its mobility in the soil solution. Conversely, in acidic soils, the carboxylic acid may be protonated, reducing its negative charge and potentially increasing its sorption to soil particles.

The table below illustrates the expected influence of key soil properties on the sorption of this compound, based on general principles of soil chemistry.

| Soil Property | Expected Influence on Sorption of this compound | Rationale |

| Organic Matter Content | Increased sorption | Hydrophobic interactions between the isobutyl and phenyl groups and soil organic matter. |

| Clay Content | Variable; depends on clay type and pH | Can provide surfaces for sorption, but also electrostatic repulsion if both are negatively charged. |

| Soil pH | Decreased sorption with increasing pH | At higher pH, the carboxylic acid group is deprotonated and negatively charged, leading to repulsion from negatively charged soil colloids. |

| Cation Exchange Capacity (CEC) | Indirect influence | Higher CEC is often associated with higher clay and organic matter, which can increase potential sorption sites. |

Bioavailability: The fraction of this compound that is dissolved in the soil solution is considered bioavailable for microbial uptake and degradation. Therefore, factors that decrease sorption, such as higher soil pH and lower organic matter content, would be expected to increase its bioavailability.

Bioremediation Potential and Environmental Fate Assessment

Bioremediation Potential: Bioremediation, the use of microorganisms to degrade environmental pollutants, is a promising strategy for contaminants like this compound. The fact that it is a product of microbial metabolism of ibuprofen suggests that microorganisms possess the enzymatic pathways to at least partially transform it. nih.gov Studies on the biodegradation of cinnamic acid, a structurally similar compound, have identified bacterial strains like Stenotrophomonas sp. that can completely utilize it as a carbon source. nih.gov The degradation pathway for cinnamic acid involves enzymes such as cinnamate (B1238496) reductase and hydroxylases, which could potentially also act on this compound. nih.gov

The biodegradation of ibuprofen itself has been shown to proceed through various pathways, some of which lead to the formation of catechols, which can then undergo ring cleavage, a key step in the complete mineralization of aromatic compounds. nih.gov This suggests that microbial communities in soil and wastewater treatment plants have the potential to further degrade this compound. nih.gov

Persistence: The persistence of this compound in soil will depend on the rates of its formation from ibuprofen and its own degradation. While some studies indicate that ibuprofen can be readily biodegradable in aqueous systems, its degradation in soil can be slower, with a significant portion potentially forming non-extractable residues. researchgate.net The persistence of its metabolites, including this compound, is less well understood but is a critical component of a complete environmental risk assessment.

Mobility: As discussed in section 7.2, the mobility of this compound in soil is expected to be influenced by soil pH and organic matter content. Its potential for leaching into groundwater is a concern, particularly in soils with low sorption capacity.

Bioaccumulation: The potential for bioaccumulation in organisms is related to a compound's lipophilicity (tendency to dissolve in fats and oils). While data specific to this compound is lacking, the presence of the isobutyl and phenyl groups suggests some potential for bioaccumulation. However, the carboxylic acid group generally increases water solubility and reduces bioaccumulation potential compared to more non-polar compounds.

Advanced Analytical Methodologies for Research Applications

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a fundamental tool for determining the chemical structure of molecules at an atomic and molecular level. jchps.com Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide distinct and complementary information to unambiguously elucidate the structure of 4-Isobutylcinnamic acid. jchps.comyoutube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic compounds, as it provides detailed information about the carbon-hydrogen framework. jchps.comresearchgate.net For this compound, ¹H NMR and ¹³C NMR spectra would provide definitive structural confirmation.

¹H NMR Spectroscopy : The proton NMR spectrum would show characteristic signals for each unique proton in the molecule. Based on analogous structures like cinnamic acid and isobutyl-containing compounds, the expected signals for this compound can be predicted. hmdb.cachemicalbook.comchemicalbook.com Key features would include two doublets for the para-substituted aromatic protons, two doublets for the trans-vinylic protons (with a coupling constant, J, typically >15 Hz), and signals corresponding to the isobutyl group (a doublet for the two methyl groups and a multiplet for the methine proton, coupled to the adjacent CH₂ group). youtube.com

¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would show distinct signals for the carboxyl carbon, the two vinylic carbons, the four unique aromatic carbons (due to para-substitution), and the three unique carbons of the isobutyl group.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Description of Signal |

| Carboxyl (-COOH) | ~12.0-13.0 | ~172 | Broad singlet |

| Vinylic CH (α to COOH) | ~6.4 | ~118 | Doublet |

| Vinylic CH (β to COOH) | ~7.7 | ~145 | Doublet |

| Aromatic CH (ortho to vinyl) | ~7.5 | ~128 | Doublet |

| Aromatic CH (ortho to isobutyl) | ~7.2 | ~130 | Doublet |

| Isobutyl -CH₂- | ~2.5 | ~45 | Doublet |

| Isobutyl -CH- | ~1.9 | ~30 | Multiplet |

| Isobutyl -CH₃ | ~0.9 | ~22 | Doublet |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. docbrown.info The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups. Similar to cinnamic acid, prominent peaks would be expected for the carboxylic acid and the alkene groups. docbrown.infochemicalbook.com

Interactive Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | 1680-1710 |

| Alkene | C=C stretch | 1625-1640 |

| Alkene | =C-H bend (trans) | 960-980 |

| Aromatic Ring | C=C stretch | 1450-1600 |

| Alkyl | C-H stretch | 2870-2960 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound (Molecular Weight: 204.27 g/mol ), high-resolution mass spectrometry (HRMS) would confirm the elemental composition. sigmaaldrich.com Electron ionization (EI) would likely cause fragmentation, breaking the molecule at the benzylic position or leading to the loss of the carboxyl group, providing further structural evidence. thermofisher.com

Chromatographic Separations for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from impurities, reaction byproducts, or other components in a mixture, enabling both purity assessment and accurate quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like carboxylic acids. nih.gov A reversed-phase HPLC method with UV detection is well-suited for this compound due to the presence of the chromophoric cinnamic acid core.